Sibutramina clorhidrato monohidrato

Descripción general

Descripción

Sibutramine Hydrochloride is the hydrochloride salt form of sibutramine, a phenethylamine derivative with appetite depressant property. Sibutramine hydrochloride metabolites M1 and M2 competitively inhibit the reuptake of norepinephrine, serotonin, and to a lesser degree dopamine by pre-synaptic nerve terminals, thereby promoting a sense of satiety, leading to a decrease in calorie intake, and possibly an increase in resting metabolic rate. This agent does not exhibit anticholinergic or antihistaminic effects.

Aplicaciones Científicas De Investigación

Tratamiento de la obesidad

Sibutramina clorhidrato monohidrato: se utiliza principalmente como medicamento oral para el tratamiento de la obesidad. Funciona inhibiendo la recaptación de neurotransmisores como la serotonina y la noradrenalina, lo que aumenta la sensación de saciedad y reduce el apetito . Este mecanismo de acción se ha utilizado en entornos clínicos para ayudar a los pacientes con el control de peso, particularmente en casos en que la obesidad podría conducir a complicaciones de salud más graves.

Análisis térmico en la estabilidad farmacéutica

El comportamiento térmico del compuesto se ha estudiado ampliamente utilizando técnicas como la calorimetría de barrido diferencial (DSC) y la termogravimetría (TG/DTG). Estos estudios son cruciales para comprender la estabilidad y el control de calidad del fármaco durante el almacenamiento y el uso. Los datos cinéticos obtenidos de estos análisis ayudan a predecir la vida útil y las condiciones óptimas de almacenamiento para los productos farmacéuticos que contienen This compound .

Detección de adulteración en productos de salud

This compound: ha sido prohibido en varios países debido a posibles efectos secundarios. Sin embargo, su adición ilegal a los productos de salud sigue siendo rampante. Se han desarrollado métodos rápidos de detección de dispersión Raman mejorada por superficie (SERS) para detectar la presencia de este compuesto en cápsulas farmacéuticas, garantizando la seguridad del consumidor y el cumplimiento de las normas .

Compatibilidad con excipientes farmacéuticos

Los estudios de compatibilidad son esenciales para garantizar que los ingredientes farmacéuticos activos no interactúen de forma adversa con otros componentes de la medicación. This compound se ha probado con varios excipientes farmacéuticos como la celulosa microcristalina y el estearato de magnesio para evaluar cualquier interacción física o química que podría afectar la eficacia del fármaco .

Farmacocinética y metabolismo

La investigación sobre la farmacocinética de This compound ha revelado que sus acciones farmacológicas son predominantemente a través de sus metabolitos secundarios (M1) y primarios (M2) de amina. Comprender el metabolismo y la excreción de estos metabolitos es crucial para determinar la dosis adecuada y minimizar los efectos secundarios .

Aplicación en espectrometría de movilidad iónica

El compuesto se ha utilizado como estándar en espectrometría de movilidad iónica para analizar suplementos dietéticos en busca de Sibutramina. Esta aplicación es significativa para el control de calidad y para garantizar que los suplementos no contengan esta sustancia controlada .

Estudio de interacciones fármaco-fármaco

This compound: es un potente inhibidor de la recaptación de serotonina y noradrenalina, lo que puede conducir a interacciones con otros medicamentos que afectan los mismos sistemas de neurotransmisores. La investigación en esta área es vital para desarrollar regímenes de múltiples fármacos seguros para los pacientes .

Desarrollo de nuevos productos farmacéuticos

Las propiedades térmicas y físicas de This compound, junto con sus interacciones con varios excipientes, proporcionan información valiosa para el desarrollo de nuevas formulaciones farmacéuticas. Este conocimiento puede conducir a la creación de medicamentos más estables y efectivos para el control de peso y otras afecciones relacionadas .

Mecanismo De Acción

Target of Action

Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.

Pharmacokinetics

Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .

Action Environment

The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .

Cellular Effects

Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Molecular Mechanism

The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .

Temporal Effects in Laboratory Settings

It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .

Dosage Effects in Animal Models

In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .

Metabolic Pathways

Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .

Transport and Distribution

It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .

Subcellular Localization

Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .

Propiedades

Número CAS |

125494-59-9 |

|---|---|

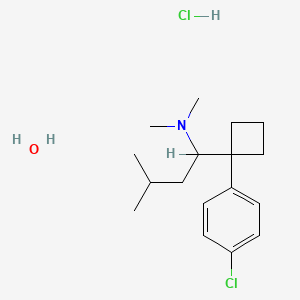

Fórmula molecular |

C17H29Cl2NO |

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |

InChI |

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |

Clave InChI |

KFNNPQDSPLWLCX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |

SMILES canónico |

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |

Key on ui other cas no. |

125494-59-9 |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Números CAS relacionados |

106650-56-0 (Parent) 84485-00-7 (hydrochloride) |

Solubilidad |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.